

# The Genesis of Biguanides: A Technical Chronicle of a Versatile Pharmacophore

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1-butyl-3-(diaminomethylidene)guanidine; hydrochloride*

Cat. No.: B023751

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of the biguanide class of molecules. While the specific compound "1-butyl-3-carbamimidoyl-guanidine hydrochloride" is not extensively documented in scientific literature, its core structure belongs to the historically significant biguanide family. This document will delve into the origins, key discoveries, and developmental trajectory of biguanides, offering valuable context for researchers interested in this pharmacophore.

The journey of biguanides, from a folk remedy to a cornerstone of modern pharmacology, is a compelling narrative of serendipity, systematic investigation, and evolving scientific understanding.

## Early Origins: From Herbal Medicine to Guanidine Chemistry

The story of biguanides begins with the unassuming plant *Galega officinalis*, commonly known as goat's rue or French lilac.<sup>[1][2]</sup> For centuries in medieval Europe, this herb was used in traditional medicine to treat a variety of ailments, including symptoms we now associate with diabetes mellitus, such as frequent urination.<sup>[1][2]</sup>

The scientific investigation into the active components of *Galega officinalis* in the early 20th century led to the isolation of guanidine.<sup>[3]</sup> In 1918, guanidine was demonstrated to have blood glucose-lowering properties.<sup>[3]</sup> This discovery spurred the synthesis of various guanidine derivatives. However, these early compounds, including synthalin A and synthalin B, were ultimately discontinued due to their toxicity and the increasing availability of insulin.<sup>[3][4]</sup>

## The Synthesis of Biguanides and the Dawn of a New Class of Drugs

The chemical foundation for the biguanide class was laid in 1879 when Bernhard Rathke first synthesized the parent molecule, biguanide.<sup>[4]</sup> Biguanides are structurally characterized by two linked guanidine moieties.

It was not until the 1920s that the therapeutic potential of biguanides began to be explored. In 1922, Emil Werner and James Bell first described the synthesis of metformin (dimethylbiguanide) in scientific literature.<sup>[5]</sup> Shortly after, in 1929, Slotta and Tschesche discovered the sugar-lowering action of metformin and other biguanide analogs in rabbits, noting metformin as the most potent among those they studied.<sup>[5]</sup>

Despite these early promising findings, interest in biguanides for diabetes waned with the widespread clinical use of insulin.<sup>[2]</sup>

## A Tale of Two Paths: Antimalarials and Antihyperglycemics

The trajectory of biguanide research took a significant turn during World War II, with the search for new antimalarial agents. A British research team led by Frank Rose discovered that certain biguanides possessed potent antimalarial properties.<sup>[4]</sup> This research led to the development of proguanil in 1945, which was found to be more active than quinine in avian malaria models and demonstrated a favorable therapeutic index.<sup>[6][7]</sup> Proguanil itself is a prodrug, which is metabolized in the body to its active form, cycloguanil.<sup>[8]</sup>



[Click to download full resolution via product page](#)

In the post-war era, the focus returned to the metabolic effects of biguanides. In the 1940s, metformin was rediscovered during the search for antimalarial drugs and was noted to sometimes lower blood glucose during clinical tests for influenza.<sup>[3]</sup> This observation was pursued by the French physician Jean Sterne, who is credited with recognizing the therapeutic potential of metformin for diabetes. In 1957, Sterne published the first report on the use of metformin to treat diabetes, dubbing it "Glucophage," or "glucose eater."<sup>[1][3]</sup>

## The Rise, Fall, and Resurgence of Biguanides in Diabetes Treatment

Following Sterne's work, other biguanides were introduced for the treatment of type 2 diabetes, including phenformin and buformin.<sup>[2]</sup> Buformin, a butyl-substituted biguanide, is structurally related to the topic of this guide. These agents, particularly phenformin, were more potent than metformin but were later withdrawn from the market in most countries in the 1970s due to a high risk of lactic acidosis, a serious and sometimes fatal side effect.<sup>[4][9][10]</sup>

Metformin, with its much better safety profile, gradually gained acceptance in Europe and was eventually introduced in the United States in 1995.[2][3] The landmark UK Prospective Diabetes Study (UKPDS) in 1998 provided strong evidence for the long-term cardiovascular benefits of metformin, solidifying its position as a first-line therapy for type 2 diabetes.[3]

Table 1: Timeline of Key Events in Biguanide History

| Year         | Event                                                                                       | Key Figure(s)/Institution(s) | Reference(s) |
|--------------|---------------------------------------------------------------------------------------------|------------------------------|--------------|
| Medieval Era | Use of <i>Galega officinalis</i> in traditional medicine for diabetes-like symptoms.        | -                            | [1][2]       |
| 1879         | First synthesis of the parent biguanide molecule.                                           | Bernhard Rathke              | [4]          |
| 1918         | Guanidine, isolated from <i>Galega officinalis</i> , is shown to lower blood glucose.       | -                            | [3]          |
| 1922         | First description of the synthesis of metformin.                                            | Emil Werner and James Bell   | [5]          |
| 1945         | Development of the antimalarial biguanide, proguanil.                                       | Frank Rose and team (ICI)    | [6][11]      |
| 1957         | First clinical report on the use of metformin for the treatment of diabetes.                | Jean Sterne                  | [1][3]       |
| 1970s        | Withdrawal of phenformin and buformin from most markets due to the risk of lactic acidosis. | Regulatory Agencies          | [4][9]       |
| 1995         | Metformin is introduced in the United States.                                               | FDA                          | [3][12]      |

---

|      |                                                                                                          |             |     |
|------|----------------------------------------------------------------------------------------------------------|-------------|-----|
| 1998 | The UK Prospective Diabetes Study (UKPDS) reports on the long-term cardiovascular benefits of metformin. | UKPDS Group | [3] |
|------|----------------------------------------------------------------------------------------------------------|-------------|-----|

---

## Synthesis and Mechanism of Action

The synthesis of biguanides can be achieved through several routes. A common method involves the reaction of dicyandiamide with an appropriate amine hydrochloride. For example, the synthesis of a butyl-substituted biguanide would involve the reaction of dicyandiamide with butylamine hydrochloride.



[Click to download full resolution via product page](#)

The mechanism of action of biguanides, particularly metformin, is complex and not fully elucidated. Unlike sulfonylureas, biguanides do not stimulate insulin secretion.[4] Their primary antihyperglycemic effect is through the reduction of hepatic glucose production. At the molecular level, metformin is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.



[Click to download full resolution via product page](#)

## Conclusion

The history of biguanides is a testament to the enduring value of natural product-inspired drug discovery and the continuous evolution of pharmacological understanding. From its herbal origins to its current status as a first-line therapeutic agent for type 2 diabetes and its historical role in combating malaria, the biguanide scaffold has proven to be a versatile and clinically significant pharmacophore. While the specific compound 1-butyl-3-carbamimidoyl-guanidine hydrochloride remains to be fully characterized in the public domain, the rich history of its chemical class provides a solid foundation for future research and development in this area.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. news-medical.net [news-medical.net]
- 2. goodrx.com [goodrx.com]
- 3. Metformin: historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biguanide - Wikipedia [en.wikipedia.org]
- 5. Metformin - Wikipedia [en.wikipedia.org]
- 6. Antimalarial medication - Wikipedia [en.wikipedia.org]
- 7. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Proguanil - Wikipedia [en.wikipedia.org]
- 12. publications aston.ac.uk [publications aston.ac.uk]
- To cite this document: BenchChem. [The Genesis of Biguanides: A Technical Chronicle of a Versatile Pharmacophore]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023751#1-butyl-3-carbamimidoyl-guanidine-hydrochloride-discovery-and-history>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)